CID 78069042
Description
Overview of Cell Cycle Control Mechanisms and Their Perturbations in Cancer
The cell cycle is a fundamental and highly conserved process that governs the growth, development, and proliferation of eukaryotic cells. nih.govcancerbiomed.org This tightly regulated sequence of events ensures that cells replicate their DNA and divide in an orderly fashion, progressing through distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). dovepress.compnas.org Crucial to this control are cell cycle checkpoints, which act as surveillance mechanisms to detect and respond to issues such as DNA damage, thereby preventing the propagation of genetic errors. pnas.orgnih.gov
Cancer is fundamentally a disease of uncontrolled cell proliferation. pnas.org This loss of control is often a result of perturbations in the cell cycle machinery. nih.govcancerbiomed.org Mutations in genes that regulate the cell cycle can lead to the bypass of critical checkpoints, allowing for continuous and inappropriate cell division, a hallmark of cancer. pnas.orgnih.govnih.gov
Role of Cyclins and Cyclin-Dependent Kinases as Therapeutic Targets in Oncogenesis
At the heart of cell cycle regulation are cyclin-dependent kinases (CDKs), a family of serine/threonine kinases. mdpi.comtandfonline.comnih.gov However, CDKs are inactive on their own and require binding to their regulatory partners, known as cyclins, to become active. mdpi.commdpi.com The resulting cyclin-CDK complexes then phosphorylate a multitude of substrate proteins to drive the cell through its various phases. nih.govmdpi.com
Given their central role in orchestrating cell division, it is not surprising that the dysregulation of cyclin and CDK activity is a common feature in many cancers. mdpi.comtandfonline.commdpi.com Overexpression of cyclins or mutations in CDK genes can lead to hyperactive CDK signaling, promoting relentless cell cycle progression and tumor growth. nih.govmdpi.com This makes cyclins and CDKs highly attractive therapeutic targets for the development of new cancer drugs. nih.govnih.govtandfonline.com
Historical Context of Small Molecule Inhibitors Targeting Cell Cycle Components
The recognition of the pivotal role of CDKs in cancer spurred intensive research into the development of small molecule inhibitors to block their activity. Early efforts led to the creation of several candidate inhibitors designed to arrest the proliferation of cancer cells and induce apoptosis (programmed cell death). tandfonline.com While some of these early-generation CDK inhibitors showed promise, many were limited by a lack of specificity and notable toxicity. tandfonline.com
More recent advancements have led to the development of highly selective CDK inhibitors. For example, inhibitors targeting CDK4 and CDK6, such as palbociclib, ribociclib, and abemaciclib, have demonstrated significant clinical success in the treatment of certain types of breast cancer. nih.govmdpi.com This success has validated the strategy of targeting the cell cycle and has paved the way for the exploration of inhibitors against other CDKs and related cell cycle components.
Significance of Macrocyclic Compounds in Modern Drug Discovery, with Emphasis on Macrocycle Cyclin A/B RxL Inhibitors
While traditional small molecule inhibitors are effective against targets with well-defined binding pockets, many protein-protein interactions (PPIs) that are critical in disease processes lack such "druggable" sites. researchgate.net Macrocyclic compounds, which are large, ring-like molecules, have emerged as a powerful tool to overcome this challenge. researchgate.net Their unique structural features allow them to bind to the flatter, more expansive surfaces often involved in PPIs, enabling the targeting of proteins previously considered "undruggable." researchgate.net
In the context of cell cycle control, macrocyclic inhibitors have been developed to specifically target the interaction between cyclins and their substrates. researchgate.net Cyclin A and Cyclin B interact with many of their substrates through a short linear motif known as the RxL (arginine-x-leucine) motif. Macrocyclic inhibitors designed to block this RxL-mediated interaction represent a novel therapeutic strategy. researchgate.net
Identification of CID 78069042 as a Novel Macrocyclic Inhibitor Targeting Cyclin A/B RxL Interactions
This compound has been identified as a potent and selective, orally bioavailable macrocyclic inhibitor with dual activity against Cyclin A and Cyclin B RxL-mediated interactions. cancer.govcirclepharma.combiospace.com Developed by Circle Pharma, this compound is designed to disrupt the binding of key substrates to the Cyclin A-CDK2 and Cyclin B-CDK1 complexes. cancer.govcirclepharma.com
Preclinical research has shown that this compound can potently and selectively interfere with the interaction between cyclins A and B and their critical substrates, such as E2F1 (a substrate of Cyclin A) and Myt1 (a modulator of Cyclin B). circlepharma.combiospace.com This disruption leads to cell cycle arrest, DNA damage, and ultimately, apoptosis in susceptible cancer cells. cancer.govcirclepharma.com Notably, this compound has demonstrated single-agent tumor regression in preclinical models of small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC). circlepharma.combiospace.com
Further mechanistic studies have revealed that the anti-cancer effects of Cyclin A/B RxL inhibitors like this compound may also involve the disruption of DNA repair pathways, specifically the ATR/Chk1 pathway. businesswire.com This dual mechanism of action, impacting both cell cycle progression and DNA repair, highlights the therapeutic potential of this novel class of inhibitors. businesswire.com
Circle Pharma is currently evaluating this compound in a Phase 1 clinical trial for patients with advanced solid tumors, including those with elevated E2F transcription factor activity. businesswire.combusinesswire.com
Structure
2D Structure
Properties
Molecular Formula |
C16H20NSi |
|---|---|
Molecular Weight |
254.42 g/mol |
InChI |
InChI=1S/C16H20NSi/c1-13-5-9-15(10-6-13)17(18(3)4)16-11-7-14(2)8-12-16/h5-12H,1-4H3 |
InChI Key |
VTCRDMKLWZZJQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)[Si](C)C |
Origin of Product |
United States |
Molecular Mechanism of Action of Cid 78069042 As a Cyclin A/b Rxl Inhibitor
Detailed Biochemical Characterization of CID 78069042's Interaction with Cyclin A and Cyclin B
This compound functions by selectively binding to the conserved hydrophobic patch on Cyclin A and Cyclin B. cancer.govasco.org This binding site is crucial for the interaction of cyclins with their substrate proteins that contain an RxL (arginine-x-leucine) motif. asco.orgnih.gov By occupying this hydrophobic patch, this compound competitively inhibits the binding of RxL-containing substrates to the cyclin-CDK complexes. asco.org
The interaction of this compound with Cyclin A prevents the binding of substrates like E2F1 to the Cyclin A-CDK2 complex. cancer.gov Similarly, its interaction with Cyclin B blocks the binding of modulators such as Myt1 to the Cyclin B-CDK1 complex. cancer.govasco.org This dual inhibition is a key feature of its biochemical profile.
Biochemical and cellular studies have confirmed that this compound potently and selectively disrupts these protein-protein interactions. circlepharma.combiospace.com
Elucidation of this compound's Disruptive Effect on Protein-Protein Interactions (PPIs) Involving Cyclins A/B and Their RxL Substrates
The primary mechanism of this compound is the disruption of protein-protein interactions (PPIs). nih.govnih.gov These interactions are vital for the normal progression of the cell cycle, which is regulated by cyclins and their associated cyclin-dependent kinases (CDKs). circlepharma.com Many substrates and regulators of cyclin-CDK complexes, including E2F and p27, contain a recognizable RxL motif that binds to a hydrophobic patch on the cyclin. biorxiv.org
This compound was specifically designed to interfere with these interactions. biospace.com By binding to the hydrophobic patch of both Cyclin A and Cyclin B, it prevents the recruitment and subsequent phosphorylation of their respective RxL-containing substrates. cancer.govasco.org This disruption is the initiating event that triggers the downstream cellular effects of the compound.
| Cyclin Target | Key Interacting Protein (with RxL motif) | Associated CDK | Effect of this compound |
|---|---|---|---|
| Cyclin A | E2F1 | CDK2 | Blocks interaction, leading to E2F1 hyperactivation. nih.govcancer.gov |
| Cyclin B | Myt1 | CDK1 | Blocks interaction, contributing to Cdk activation. nih.govbiorxiv.org |
Specific Modulation of Key Substrates, such as E2F, by this compound
A critical consequence of this compound's activity is the modulation of the transcription factor E2F1. nih.govnih.gov In the normal cell cycle, Cyclin A-CDK2 negatively regulates E2F1 activity. biorxiv.org By disrupting the Cyclin A-E2F1 interaction, this compound paradoxically leads to the hyperactivation of E2F1. nih.govbiorxiv.org
This increased E2F1 activity is a crucial factor in the selective killing of cancer cells, particularly those that already exhibit high baseline levels of E2F activity, such as small cell lung cancer (SCLC). nih.govbiorxiv.org The hyperactivated E2F1 appears to sensitize these cells to the other effects of the inhibitor. biorxiv.org Research has shown that overexpressing E2F1 in certain cancer cell lines is sufficient to increase their sensitivity to this compound, leading to enhanced DNA damage and activation of the Spindle Assembly Checkpoint (SAC). biorxiv.org
Influence of this compound on Modulators of Cyclin A/B Activity, including Myt1
This compound also influences key modulators of cyclin activity, notably the Myt1 kinase. nih.govnih.gov Myt1 is a protein kinase that phosphorylates and inhibits CDK1, a partner of Cyclin B. nih.gov The interaction between Myt1 and the Cyclin B-CDK1 complex is dependent on the RxL motif. cancer.govasco.org
By blocking the Cyclin B-Myt1 interaction, this compound prevents the inhibitory phosphorylation of CDK1, which contributes to increased Cdk activity. nih.govbiorxiv.org This action, combined with the hyperactivation of E2F1, leads to a cascade of events culminating in mitotic cell death. nih.gov Studies have demonstrated that inhibiting Myt1 can potentiate the cell-killing effects of a selective Cyclin A RxL inhibitor, highlighting the importance of the Cyclin B-Myt1 disruption in the dual-inhibitor mechanism of this compound. biorxiv.org
Impact of this compound on Downstream Cell Cycle Progression and DNA Damage Response Pathways
The dual inhibition of Cyclin A and Cyclin B interactions by this compound has profound effects on cell cycle progression and the DNA damage response. nih.govnih.govmdpi.com The compound induces a cell cycle arrest at the G2/M phase, which is followed by apoptosis. asco.orgcirclepharma.com
A key finding from genetic screens is that cell death induced by cyclin A/B RxL inhibitors occurs through the activation of the Spindle Assembly Checkpoint (SAC). nih.govbiorxiv.org This is an unexpected mechanism, as it represents a gain-of-function for Cyclin B. The inhibitor promotes the formation of a novel complex between Cyclin B and CDK2, which in turn promotes SAC activation and apoptosis. nih.govbiorxiv.org
Target Engagement and Selectivity Profiling of Cid 78069042
Quantitative Assessment of CID 78069042 Binding Affinity to Cyclin A and Cyclin B
A critical first step in characterizing a potential cell cycle inhibitor is to quantify its binding affinity for key regulatory proteins. In the context of this compound, this would involve biochemical assays to determine its dissociation constant (Kd) or half-maximal inhibitory concentration (IC50) against Cyclin A and Cyclin B, typically in complex with their respective cyclin-dependent kinase (CDK) partners (e.g., CDK2/Cyclin A and CDK1/Cyclin B).
Hypothetical Data Table: Binding Affinity of this compound
| Target Complex | Assay Type | Parameter | Value (nM) |
| CDK2/Cyclin A | TR-FRET | IC50 | Data not available |
| CDK1/Cyclin B | Kinase Glo | IC50 | Data not available |
| CDK2/Cyclin A | Surface Plasmon Resonance | Kd | Data not available |
| CDK1/Cyclin B | Isothermal Titration Calorimetry | Kd | Data not available |
This table is illustrative. No actual data for this compound has been found.
Cellular Thermal Shift Assay (CETSA) and Other Ligand-Binding Assays for this compound Target Engagement in Intact Cells
To confirm that this compound engages its intended targets within a cellular environment, a Cellular Thermal Shift Assay (CETSA) would be an invaluable tool. This method assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding in intact cells. A positive result would show a shift in the melting temperature of Cyclin A or Cyclin B in the presence of this compound. Other in-cell ligand-binding assays, such as those employing NanoBRET or fluorescence correlation spectroscopy, could further corroborate these findings.
Evaluation of this compound Selectivity Against Other Cyclins, CDKs, and Off-Target Proteins
Selectivity is a crucial attribute of any potential therapeutic agent. A comprehensive evaluation of this compound would necessitate screening against a panel of other relevant proteins to determine its specificity. This panel would ideally include other cyclins (e.g., Cyclin D, E) and CDKs (e.g., CDK4, CDK6, CDK9) to assess its selectivity within the direct target family. Furthermore, screening against a broader panel of off-target proteins, such as other kinases and proteins known to be promiscuous binders, would be essential to predict potential side effects.
Kinome-Wide Profiling of this compound to Assess Specificity within the Proteome
For a more global view of selectivity, kinome-wide profiling would be employed. This involves screening the compound against a large panel of human kinases (a significant portion of the kinome) to identify any unforeseen interactions. The results of such a screen are often visualized as a "kinoscan" or a dendrogram, providing a clear picture of the compound's specificity. A highly selective compound would interact with a very limited number of kinases, ideally only its intended targets.
Comparative Analysis of this compound Selectivity Versus Other Cell Cycle Inhibitors
To understand the potential advantages of this compound, its selectivity profile would be compared to that of other known cell cycle inhibitors. This comparative analysis would highlight any unique selectivity patterns or potential for reduced off-target effects compared to established compounds.
Hypothetical Data Table: Selectivity Comparison
| Compound | Primary Targets | Key Off-Targets | Selectivity Score (S-score) |
| This compound | Data not available | Data not available | Data not available |
| Palbociclib | CDK4/6 | Various kinases | Value |
| Alvocidib | Pan-CDK | Multiple kinases | Value |
This table is for illustrative purposes. No data for this compound is available.
Preclinical Efficacy Studies of Cid 78069042 in Cancer Models
In Vitro Antitumor Activity of CID-078
CID-078 is an orally bioavailable macrocycle that functions as a dual inhibitor of cyclin A and cyclin B RxL-mediated protein-protein interactions. circlepharma.comfirstwordpharma.com This mechanism selectively targets tumor cells that have dysregulation in the cell cycle, particularly involving the CDK-RB-E2F pathway. firstwordpharma.combioworld.com Preclinical studies have shown that by disrupting the interaction between cyclins A/B and their substrates, CID-078 induces DNA damage and cell cycle arrest, ultimately leading to tumor cell death. circlepharma.combioworld.com1stoncology.com Its activity is often correlated with biomarkers such as RB1 mutation, high E2F target scores, or G2M checkpoint hallmark pathway scores. firstwordpharma.combusinesswire.com
Efficacy in Triple-Negative Breast Cancer (TNBC) Cell Lines
Preclinical data has demonstrated that CID-078 possesses single-agent antitumor activity in models of triple-negative breast cancer (TNBC). firstwordpharma.comcirclepharma.com TNBC is a cancer subtype often characterized by dysregulated cell cycle control, making it a suitable target for a cyclin A/B inhibitor. businesswire.com The efficacy of CID-078 in TNBC models highlights its potential as a targeted therapy for this aggressive form of breast cancer. biospace.com
Efficacy in Estrogen Receptor-Positive/HER2-Negative (ER+/HER2-) Breast Cancer Cell Lines, particularly Post-CDK4/6 Inhibitor Therapy
CID-078 has shown significant preclinical efficacy in models of ER+/HER2- breast cancer, notably in contexts following treatment with CDK4/6 inhibitors (CDK4/6i). circlepharma.combiospace.com This is a critical area of investigation, as acquired resistance to CDK4/6i therapy is a major clinical challenge. The ability of CID-078 to exert antitumor activity in these models suggests it could offer a new therapeutic option for patients whose disease has progressed on standard CDK4/6i-based regimens. circlepharma.com
Efficacy in Small-Cell Lung Cancer (SCLC) and Non-Small-Cell Lung Cancer (NSCLC) Cell Lines
Significant antitumor activity has been observed for CID-078 in preclinical models of both small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC). circlepharma.comfirstwordpharma.com The compound's efficacy in these models was correlated with high scores for E2F targets and G2M checkpoint hallmark pathways, consistent with its mechanism of action. circlepharma.com For SCLC, a cancer type almost universally defined by alterations in the tumor suppressor RB1, the mechanism of CID-078 is particularly relevant. 1stoncology.combusinesswire.com The FDA has granted Orphan Drug Designation to CID-078 for the treatment of SCLC, underscoring the need for new therapies for this disease. businesswire.com
Evaluation of CID-078 in Other Solid Tumor Cell Lines
The antitumor activity of CID-078 has also been evaluated in other solid tumor types characterized by dysregulation of the CDK-RB-E2F axis. bioworld.com Notably, in preclinical studies using a panel of 14 neuroblastoma cell lines, CID-078 demonstrated high sensitivity in a majority of the lines tested. bioworld.com Further mechanistic studies in neuroblastoma cells confirmed that the compound induced significant DNA damage and cell cycle arrest at the G2/M transition. bioworld.com These findings support the potential application of CID-078 across various cancers driven by high E2F activity. 1stoncology.combiospace.com
Table 1: Summary of In Vitro Efficacy of CID-078 in Various Cancer Cell Line Models This table is a qualitative summary based on descriptive data from press releases and scientific abstracts.
| Cancer Type | Cell Line Subtype/Model | Observed Activity | Associated Biomarkers |
|---|---|---|---|
| Breast Cancer | Triple-Negative Breast Cancer (TNBC) | Single-agent antitumor activity | RB1 alterations, High E2F target scores |
| ER+/HER2- (Post-CDK4/6i Therapy) | Single-agent antitumor activity | N/A | |
| Lung Cancer | Small-Cell Lung Cancer (SCLC) | Single-agent antitumor activity | High E2F targets, G2M checkpoint hallmarks |
| Non-Small-Cell Lung Cancer (NSCLC) | Single-agent antitumor activity | High E2F targets, G2M checkpoint hallmarks | |
| Other Solid Tumors | Neuroblastoma | High sensitivity in 9 of 14 cell lines | Dysregulation of CDK-RB-E2F axis |
Synergistic Effects of CID-078 in Combination with Standard-of-Care Chemotherapies or Targeted Agents
Current preclinical data for CID-078 have consistently highlighted its promise as a monotherapy . circlepharma.comfirstwordpharma.comcirclepharma.com The studies emphasize the compound's ability to cause single-agent tumor regressions across multiple cancer models. 1stoncology.combiospace.com While combination therapy is a cornerstone of cancer treatment, the available information does not detail specific studies evaluating the synergistic effects of CID-078 with standard-of-care chemotherapies or other targeted agents. The primary focus of the reported preclinical development has been on establishing its efficacy as a standalone agent.
In Vivo Antitumor Activity of CID-078 in Preclinical Models
The in vivo antitumor effects of CID-078 have been robustly demonstrated in multiple preclinical models, including patient-derived xenografts (PDX). The compound has been shown to cause single-agent tumor regressions when administered orally at clinically achievable doses. circlepharma.comcirclepharma.com
Key findings from in vivo studies include:
Breast Cancer: In patient-derived xenograft models of both TNBC and ER+/HER2- breast cancer (following CDK4/6i therapy), treatment with CID-078 led to antitumor activity. This activity correlated with the expression of E2F1 and separase (ESPL1). circlepharma.com
Lung Cancer: Tumor regressions were observed in both SCLC and NSCLC in vivo models. circlepharma.comfirstwordpharma.com In chemotherapy-resistant SCLC patient-derived xenograft models, CID-078 produced robust anti-tumor activity. 1stoncology.com
General Findings: Across various in vivo models, the antitumor activity of CID-078 was consistent with its proposed mechanism of action, which involves the inhibition of cyclin A/B leading to DNA damage and mitotic catastrophe in cancer cells with a dysregulated cell cycle. circlepharma.com1stoncology.com
Table 2: Summary of In Vivo Efficacy of CID-078
| Cancer Type | Preclinical Model | Key Finding |
|---|---|---|
| Breast Cancer | Patient-Derived Xenograft (PDX) | Demonstrated single-agent antitumor activity in TNBC and ER+/HER2- post-CDK4/6i models. |
| Lung Cancer | Xenograft and PDX Models | Observed tumor regressions in SCLC and NSCLC models, including chemotherapy-resistant SCLC. |
Following a comprehensive search for the chemical compound “CID 78069042,” no data or research findings pertaining to its preclinical efficacy in cancer models were found. Consequently, it is not possible to generate an article based on the provided outline.
The search for information on "this compound" across various scientific and research databases did not yield any results related to:
Efficacy in Patient-Derived Xenograft (PDX) models of breast cancer.
Efficacy in murine xenograft models of lung cancer.
Assessments of tumor growth inhibition or regression in in vivo cancer models.
Investigations of its activity in orthotopic and metastatic animal models.
Without any available data on the preclinical studies of this compound, the content for the requested article sections and subsections cannot be created.
Preclinical Pharmacodynamics and Biomarker Research for Cid 78069042
Pharmacodynamic Markers of Cell Cycle Dysregulation and DNA Damage Induced by CID 78069042
The inhibition of CHK1 by this compound disrupts normal cell cycle progression and the cellular response to DNA damage. Several key pharmacodynamic markers have been identified to quantify these effects in preclinical models. Treatment with this compound has been shown to abrogate S and G2 phase cell cycle arrest, which is often induced by DNA damaging agents. embopress.orgfrontiersin.org This disruption of cell cycle checkpoints leads to premature entry into mitosis, a hallmark of CHK1 inhibition.
Key biomarkers modulated by this compound are summarized in the table below:
| Biomarker | Biological Process | Effect of this compound |
| pS296 CHK1 | CHK1 autophosphorylation and activation | Inhibition |
| pY15 CDK1 | Cell cycle inhibition at G2/M | Inhibition |
| γH2AX (pS139 H2AX) | DNA double-strand breaks | Increase |
| Cleaved PARP | Apoptosis | Increase |
Data derived from preclinical studies of CCT244747. frontiersin.org
Inhibition of CHK1 autophosphorylation at serine 296 (pS296 CHK1) serves as a direct marker of target engagement by this compound. frontiersin.org Downstream, the inhibition of CHK1 leads to a decrease in the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1) at tyrosine 15 (pY15 CDK1), which promotes mitotic entry. frontiersin.org The resulting premature mitosis in the presence of DNA damage leads to an increase in DNA double-strand breaks, marked by the phosphorylation of histone H2AX at serine 139 (γH2AX), and subsequently triggers apoptosis, as evidenced by an increase in cleaved Poly (ADP-ribose) polymerase (PARP). frontiersin.org
Correlation of this compound Activity with E2F1 Expression
The transcription factor E2F1 is a key regulator of cell cycle progression and is also implicated in the DNA damage response. Research has established a strong regulatory link between CHK1 and E2F1. frontiersin.org Studies have shown that inhibition of CHK1 can lead to the degradation of E2F1. nih.gov This process is mediated by the SCF-cyclin F E3 ubiquitin ligase complex, which targets E2F1 for proteasomal degradation upon CHK1 inhibition. nih.gov
Correlation of this compound Activity with Separase (ESPL1) Expression and Phosphorylation
Separase (also known as ESPL1) is a cysteine protease crucial for the proper segregation of sister chromatids during anaphase. aacrjournals.org Its activity is tightly regulated, in part by phosphorylation, to ensure timely separation of chromosomes. aacrjournals.org Overexpression of Separase has been observed in various cancers and is associated with aneuploidy and tumorigenesis. aacrjournals.org
While both CHK1 and Separase are key regulators of mitotic progression, direct evidence from published literature specifically linking the activity of this compound to the expression or phosphorylation status of Separase is not yet established. However, given CHK1's central role in the G2/M checkpoint and the response to DNA damage, it is plausible that its inhibition could indirectly affect the regulation of Separase. For instance, the premature and uncoordinated entry into mitosis induced by this compound could potentially impact the precise timing of Separase activation. Further research is required to elucidate any direct or indirect correlation between this compound activity and Separase function.
Modulation of Cyclin B1 Levels by this compound
Cyclin B1 is a crucial regulatory protein that complexes with CDK1 to form the maturation-promoting factor (MPF), which drives the cell into mitosis. researchgate.net The levels of Cyclin B1 are tightly regulated throughout the cell cycle, accumulating during the G2 phase and being rapidly degraded at the anaphase-to-metaphase transition. researchgate.net
Importantly, the cellular level of Cyclin B1 has been identified as a major determinant and a predictive biomarker for the efficacy of CHK1 inhibitors. aacrjournals.org Studies have demonstrated that the ability of a CHK1 inhibitor to sensitize cancer cells to DNA-damaging agents positively correlates with the endogenous levels of Cyclin B1. aacrjournals.org Cells with higher levels of Cyclin B1 exhibit greater potentiation of cytotoxicity when treated with a combination of a DNA-damaging agent and a CHK1 inhibitor. aacrjournals.org This is because the abrogation of the G2 checkpoint by CHK1 inhibition in the presence of high Cyclin B1/CDK1 activity forces cells into a premature and catastrophic mitosis. aacrjournals.org Therefore, high Cyclin B1 expression in tumors may predict a more robust response to treatment regimens involving this compound.
Gene Expression Profiling and Proteomic Analysis to Identify Predictive and Prognostic Biomarkers for this compound Response
Gene expression profiling and proteomic analysis are powerful tools for identifying novel biomarkers of drug response and resistance. Studies with CHK1 inhibitors have begun to uncover potential predictive and prognostic markers.
A study utilizing gene expression microarrays to identify surrogate markers of functional CHK1 inhibition found that the expression of several cell cycle and DNA repair genes was altered in a dose-dependent manner by CHK1 inhibitors. nih.gov Specifically, the expression of Cyclin E2 (CCNE2) , Early Growth Response 1 (EGR1) , and DNA Damage Inducible Transcript 3 (DDIT3) showed a strong correlation with the ability of CHK1 inhibitors to abrogate cell cycle arrest. nih.gov
In a proteomic study, the analysis of lymphomas from a mouse model treated with CCT244747 revealed distinct changes in the proteome. nih.gov This study demonstrated that total and phosphoproteomic analysis could identify signatures of CHK1 inhibition. nih.gov Another study on a different CHK1 inhibitor, prexasertib, in high-grade serous ovarian cancer, used RNA sequencing on pre-treatment tumor biopsies. aacrjournals.org This analysis revealed that the upregulation of genes in the Insulin-like Growth Factor 1 (IGF1)/insulin pathway and DNA repair pathways (Nucleotide Excision Repair and Homologous Recombination) was associated with a lack of clinical benefit from the CHK1 inhibitor. aacrjournals.org These findings highlight the potential of transcriptomic and proteomic approaches to identify patients who are more or less likely to respond to CHK1 inhibitors like this compound.
Establishment of Dose-Response and Time-Course Relationships for Pharmacodynamic Biomarkers in Preclinical Models
Establishing a clear relationship between the dose of this compound, its concentration in plasma and tumor tissue, and the modulation of pharmacodynamic biomarkers over time is crucial for its preclinical development. Studies in mice bearing human tumor xenografts have demonstrated a dose-dependent increase in the plasma and tumor concentrations of CCT244747. nih.gov
These studies have also shown a clear dose- and time-dependent modulation of key pharmacodynamic biomarkers in vivo. For instance, in HT29 human colon tumor xenografts, oral administration of CCT244747 in combination with gemcitabine led to a dose-dependent inhibition of pS296 CHK1 and pY15 CDK1 in tumor tissue. nih.gov These biomarker changes were measured 24 hours after the final dose of CCT244747, demonstrating a durable pharmacodynamic effect. nih.gov
The table below summarizes findings from a preclinical in vivo study, illustrating the dose-response relationship for biomarker modulation.
| Treatment Group | Dose of CCT244747 (p.o.) | Change in pS296 CHK1 in Tumor | Change in pY15 CDK1 in Tumor |
| Gemcitabine alone | - | Increased | Increased |
| Gemcitabine + CCT244747 | 100 mg/kg | Decreased | Decreased |
| Gemcitabine + CCT244747 | 150 mg/kg | Further Decreased | Further Decreased |
Qualitative changes observed in HT29 xenografts 24 hours post-treatment. nih.gov
These preclinical studies, by establishing dose-response and time-course relationships for key biomarkers, provide a strong rationale for dose selection and scheduling in future clinical trials of this compound.
Structural Biology and Structure Activity Relationship Sar of Cid 78069042
Crystallographic and Cryo-EM Studies of CID-078 in Complex with Cyclin A/B and/or Substrates
Detailed crystallographic or cryo-electron microscopy (cryo-EM) data for CID-078 complexed with Cyclin A or Cyclin B are not publicly available at this time. This is standard for a proprietary compound in early-stage clinical development. However, the development of CID-078 was heavily reliant on structure-based rational drug design, a core component of Circle Pharma's MXMO™ platform. businesswire.comcirclepharma.comboehringer-ingelheim.com This approach inherently suggests that high-resolution structural information, likely from X-ray crystallography or cryo-EM, was used to guide the design and optimization of CID-078. The mechanism of action of CID-078 involves the disruption of the interaction between the RxL motif of key substrates and a hydrophobic patch on Cyclins A and B. circlepharma.com Therefore, it is probable that structural studies of Cyclin A/CDK2 and Cyclin B/CDK1 complexes with their respective substrates informed the design of the CID-078 scaffold to effectively compete for this binding site.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of CID-078
Specific NMR spectroscopic data detailing the conformational analysis of CID-078 are not available in the public domain. For macrocyclic compounds like CID-078, which possess a degree of flexibility, NMR spectroscopy is a critical tool for understanding their solution-state conformations. mdpi.comnih.gov Such studies would be essential to confirm that the macrocycle adopts a conformation that is pre-organized for binding to the target proteins, a key principle in designing cell-permeable and orally bioavailable macrocycles. The MXMO™ platform likely employs computational modeling in conjunction with experimental NMR data to predict and validate the conformational properties of its macrocycles, including CID-078. circlepharma.com
Rational Design Principles for Macrocyclic Cyclin A/B RxL Inhibitors Based on CID-078 Scaffold
The rational design of CID-078 and its analogs is centered on creating macrocycles that can potently and selectively inhibit the Cyclin A/B-RxL interaction while maintaining drug-like properties such as cell permeability and oral bioavailability. firstwordpharma.combusinesswire.com The key design principles, as inferred from the available information, include:
Targeting the Hydrophobic Patch: The CID-078 scaffold is designed to bind to the hydrophobic patch on Cyclins A and B, which is the docking site for the RxL motif of their substrates, such as E2F and Myt1. firstwordpharma.comfirstwordpharma.com
Macrocyclization for Pre-organization and Permeability: The macrocyclic nature of CID-078 is intended to reduce the entropic penalty upon binding by pre-organizing the key binding pharmacophores. Furthermore, the design aims to balance the polar and nonpolar surface areas to facilitate passive cell permeability, a significant challenge for molecules of this size. firstwordpharma.com
Dual Inhibition: CID-078 was designed as a dual inhibitor of both Cyclin A and Cyclin B interactions, suggesting that the pharmacophore elements required for binding to both cyclins are incorporated into the macrocyclic scaffold. firstwordpharma.com
Oral Bioavailability: A primary goal of the MXMO™ platform is the development of orally bioavailable macrocycles. firstwordpharma.combusinesswire.com This implies that the design of CID-078 incorporated features to enhance its absorption and stability in the gastrointestinal tract.
Systematic SAR Studies to Optimize Potency, Selectivity, and Cellular Permeability of CID-078 Analogues
While specific SAR data tables are proprietary, the development of CID-078 would have involved extensive systematic SAR studies. These studies would have explored modifications to the macrocyclic ring size, the nature of the linker, and the side chains that project from the scaffold to interact with the target proteins. The objectives of these SAR studies would have been to:
Enhance Potency: Iterative modifications to the molecule would aim to improve the binding affinity for both Cyclin A and Cyclin B.
Modulate Selectivity: While CID-078 is a dual inhibitor, SAR studies may have explored analogs with varying selectivity profiles to understand the biological consequences of inhibiting each cyclin individually.
Optimize Permeability and Oral Bioavailability: Modifications to the macrocycle's physicochemical properties, such as lipophilicity and the number of rotatable bonds and hydrogen bond donors/acceptors, would be crucial for improving cellular uptake and oral absorption.
Preclinical data have shown that CID-078 demonstrates potent single-agent anti-tumor activity in various cancer models, including small-cell lung cancer and triple-negative breast cancer, indicating the success of these optimization efforts. firstwordpharma.comfirstwordpharma.comfirstwordpharma.com
Understanding the Role of Specific Functional Groups and Ring Conformations in CID-078's Activity
The specific functional groups and the conformational features of the macrocyclic ring of CID-078 are critical determinants of its biological activity. Based on its mechanism of action, the following can be inferred:
Hydrophobic Moieties: The structure likely contains hydrophobic functional groups that mimic the key residues of the RxL motif and interact with the hydrophobic patch on the cyclins.
Hydrogen Bond Donors and Acceptors: Specific functional groups capable of forming hydrogen bonds with the target proteins would contribute to the binding affinity and selectivity.
Macrocyclic Ring Conformation: The conformation of the macrocyclic ring is crucial for presenting the key interacting moieties in the correct spatial orientation for binding to the relatively shallow and extended surface of the protein-protein interaction site. The rigidity and conformational preferences of the ring system, influenced by its constituent atoms and functional groups, would be a key factor in its potency and permeability.
The successful progression of CID-078 into Phase 1 clinical trials for advanced solid tumors underscores the effective application of these structural biology and SAR principles in its design and development. businesswire.comtargetedonc.com
Computational and Biophysical Studies of Cid 78069042
Molecular Docking and Dynamics Simulations of CID 78069042 Binding to Cyclin A/B
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, like this compound, and its protein target. For this class of compounds, the primary targets are Cyclin-Dependent Kinase 2 (CDK2) in complex with either Cyclin A or Cyclin B.
Molecular Docking: Docking studies predict the preferred orientation of a ligand when bound to a protein's active site. For aminopyrazole-based inhibitors, the primary goal is to understand the key hydrogen bonds and hydrophobic interactions. Research on related aminopyrazole inhibitors of CDK2/Cyclin A reveals a conserved binding mode. researchgate.netnih.gov The aminopyrazole core typically forms crucial hydrogen bonds with the "hinge" region of the kinase, specifically with the backbone atoms of residues like Leucine 83. nih.govresearchgate.net The benzenesulfonamide (B165840) group of this compound would be predicted to extend towards the solvent-exposed region, while the tert-butylisoxazole moiety would occupy a hydrophobic pocket.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to assess the stability of the predicted protein-ligand complex over time. These simulations, often run for hundreds of nanoseconds, provide insights into the flexibility of the ligand and the protein, the persistence of key interactions, and the role of water molecules in the binding site. Studies on similar pyrazole-based CDK2 inhibitors have used MD simulations to confirm the stability of the hinge-binding interactions and to analyze the conformational changes in the complex. rsc.orgresearchgate.net
Table 1: Representative Hydrogen Bond Interactions for Aminopyrazole-based CDK2 Inhibitors This table is illustrative, based on published data for analogous compounds, and predicts likely interactions for this compound.
| Inhibitor Atom/Group | CDK2 Residue | Interaction Type | Predicted Importance |
| Pyrazole (B372694) N-H | Leucine 83 (Backbone C=O) | Hydrogen Bond | High |
| Amino N-H | Leucine 83 (Backbone N-H) | Hydrogen Bond | High |
| Isoxazole Nitrogen | Aspartate 86 (Side Chain) | Hydrogen Bond | Moderate |
| tert-Butyl Group | Valine, Alanine, Phenylalanine | Hydrophobic Interaction | High |
Quantum Chemical Calculations to Understand Electronic Properties and Reactivity of this compound
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to understand the intrinsic electronic properties of a molecule. ekb.egacs.org These properties dictate the molecule's reactivity, stability, and interaction capabilities. For a compound like this compound, DFT studies would provide valuable information on its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. acs.org Studies on related pyrazole and benzenesulfonamide derivatives show that the electron density is often distributed across the aromatic systems, with specific atoms acting as key sites for interaction. ekb.egmdpi.com
Table 2: Predicted Electronic Properties for a Representative Pyrazole-Benzenesulfonamide Scaffold This data is based on general findings for similar chemical structures and serves as an example.
| Parameter | Description | Predicted Value Range (eV) | Implication |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 | Electron-donating capability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 | Electron-accepting capability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 | High gap suggests good kinetic stability |
| Dipole Moment | Measure of molecular polarity | 3.0 to 6.0 D | Influences solubility and binding interactions |
Free Energy Perturbation (FEP) and Other Advanced Computational Methods for Predicting Binding Affinities of this compound Analogues
While molecular docking provides a qualitative assessment of binding, more advanced methods are needed to quantitatively predict the binding affinity of new analogues. Free Energy Perturbation (FEP) is a rigorous computational technique that calculates the difference in binding free energy between two closely related ligands. mdpi.comresearchgate.net
FEP simulations involve creating a thermodynamic cycle that "transforms" one molecule into another (e.g., modifying a functional group on this compound) both in solution and when bound to the protein. By calculating the free energy changes for these transformations, the relative binding affinity (ΔΔG) can be determined with high accuracy. fiocruz.br This method is computationally expensive but invaluable for lead optimization, as it can prioritize the synthesis of the most promising analogues. Recent developments have also introduced non-equilibrium (NEQ) thermodynamics methods that offer a more time-efficient approach to predicting relative binding energies for CDK inhibitors. mdpi.combiorxiv.orgacs.org
In Silico ADME Prediction for this compound (excluding human data and safety)
In silico ADME (Absorption, Distribution, Metabolism, Excretion) models are used early in the drug discovery process to predict the pharmacokinetic properties of a compound. Various computational tools, such as SwissADME and Discovery Studio's ADMET/TOPKAT modules, are employed to estimate these properties based on the molecule's structure. nih.govrsc.org
Table 3: Example of Predicted In Silico ADME Properties for a this compound-like Scaffold These values are illustrative and derived from computational models for similar compounds.
| Property | Predicted Value | Significance |
| Molecular Weight | ~453 g/mol | Compliant with drug-likeness rules (<500) |
| LogP (Lipophilicity) | 3.5 - 4.5 | Indicates moderate to high lipophilicity |
| Hydrogen Bond Donors | 2 | Compliant with drug-likeness rules (≤5) |
| Hydrogen Bond Acceptors | 7 | Compliant with drug-likeness rules (≤10) |
| Polar Surface Area (PSA) | ~110 Ų | Influences membrane permeability |
Biophysical Techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Characterizing this compound Binding Kinetics
Isothermal Titration Calorimetry (ITC): ITC is a gold-standard biophysical technique for directly measuring the thermodynamics of a binding interaction. tainstruments.comnih.gov It measures the heat released (exothermic) or absorbed (endothermic) when a ligand is titrated into a solution containing the target protein. biorxiv.org A single ITC experiment can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. researchgate.net This provides a complete thermodynamic profile of the binding event, which is crucial for understanding the driving forces behind the interaction (e.g., whether it is enthalpy- or entropy-driven).
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time. researchgate.net In a typical SPR experiment, the protein target (e.g., CDK2/Cyclin A) is immobilized on a sensor chip. A solution containing the ligand (e.g., this compound) is then flowed over the surface. The binding and dissociation are monitored by changes in the refractive index at the sensor surface. researchgate.net This allows for the precise determination of the association rate constant (kon) and the dissociation rate constant (koff). The ratio of these rates (koff/kon) yields the equilibrium dissociation constant (Kd), providing a measure of binding affinity. SPR is particularly useful in fragment-based screening and for characterizing the residence time of an inhibitor on its target. psu.edu
Analytical Methodologies for Cid 78069042 Research
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for CID 78069042 Detection
The quantitative analysis of small molecule kinase inhibitors like Nemtabrutinib in biological matrices is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is considered the gold standard due to its high sensitivity, specificity, and wide dynamic range. mdpi.com The development of a robust LC-MS/MS method for Nemtabrutinib would involve a systematic process of optimization and validation according to international guidelines, such as those from the International Council for Harmonisation (ICH). nih.govmedrxiv.org
A typical method involves sample preparation, chromatographic separation, and mass spectrometric detection. For biological samples like plasma, a simple protein precipitation step, often using acetonitrile (B52724) or methanol, is a common and efficient way to prepare the sample. nih.govresearchgate.net An internal standard, ideally a stable isotope-labeled version of Nemtabrutinib, is added prior to precipitation to ensure accuracy and precision. medrxiv.org
Chromatographic separation is typically performed using a reversed-phase C18 column. nih.govresearchgate.net A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol) allows for the effective separation of Nemtabrutinib from endogenous matrix components. researchgate.net
Detection by a triple quadrupole mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. researchgate.net This ensures high specificity and sensitivity for quantification.
Method validation would be performed according to regulatory guidelines, assessing parameters such as selectivity, linearity, range, accuracy, precision, recovery, matrix effect, and stability under various conditions (e.g., bench-top, freeze-thaw, long-term storage). nih.govmdpi.com
Table 1: Illustrative LC-MS/MS Parameters for Nemtabrutinib Quantification This table is a representative example based on methods for similar analytes.
| Parameter | Typical Condition |
| Sample Preparation | Protein precipitation of 50 µL plasma with 150 µL acetonitrile containing internal standard. nih.govnih.gov |
| LC Column | Reversed-phase C18, e.g., ACQUITY UPLC HSS T3 (2.1x50 mm, 1.8 µm). researchgate.net |
| Mobile Phase A | 0.1% Formic Acid in Water. researchgate.net |
| Mobile Phase B | Acetonitrile. researchgate.net |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Stable Isotope-Labeled Nemtabrutinib |
Application of High-Resolution Mass Spectrometry for Metabolite Identification of this compound (in preclinical models)
Understanding the metabolic fate of a drug candidate is a critical component of preclinical development. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is a powerful tool for identifying drug metabolites. ijpras.com Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide high mass accuracy (typically <5 ppm) and high resolving power, enabling the determination of the elemental composition of metabolites. ijpras.comresearchgate.net
In preclinical studies involving models such as rats or human liver microsomes, samples are analyzed to detect and characterize biotransformation products of Nemtabrutinib. The general workflow involves comparing the metabolic profile of samples from dosed animals with control samples. nih.gov Data acquisition strategies often include full scan MS and data-dependent or data-independent MS/MS fragmentation. ijpras.comnih.gov
The accurate mass measurement allows for the generation of potential elemental formulas for observed metabolites. The mass shift from the parent drug, Nemtabrutinib, suggests the type of metabolic reaction that has occurred (e.g., oxidation, glucuronidation, sulfation). The fragmentation pattern (MS/MS spectrum) provides structural information, helping to pinpoint the site of modification on the molecule. nih.gov This combination of accurate mass and fragmentation data is crucial for the confident structural elucidation of metabolites. ijpras.com
Quantitative Analysis of this compound in Biological Matrices (e.g., cell lysates, animal tissues)
The quantitative analysis of Nemtabrutinib in diverse biological matrices like cell lysates and animal tissues is essential for pharmacokinetic and pharmacodynamic studies. The LC-MS/MS methods described in section 9.1 are readily adaptable for these matrices. However, sample preparation may require additional homogenization or extraction steps to efficiently isolate the analyte from the more complex matrix.
For tissue samples, homogenization is the first step, followed by protein precipitation and potentially a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to further clean up the sample and reduce matrix effects. For cell lysates, direct protein precipitation can often be sufficient.
The validation of the analytical method must be performed for each specific matrix to ensure that accuracy, precision, and other validation parameters meet acceptance criteria, as matrix components can vary significantly and potentially interfere with the analysis. nih.gov For instance, in a study of the kinase inhibitor imatinib, a method was fully validated for quantification in dried blood spots, which required assessing the influence of hematocrit and sample homogeneity. nih.gov Similar considerations would apply when quantifying Nemtabrutinib in various tissues.
Spectroscopic Techniques (UV-Vis, IR, CD) for Characterization and Purity Assessment of this compound
Spectroscopic techniques provide valuable information regarding the structure and purity of a drug substance.
Infrared (IR) Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy has been utilized to monitor the progress of the nucleophilic aromatic substitution reaction used to synthesize Nemtabrutinib. mt.com By tracking the disappearance of reactant peaks and the appearance of product peaks in real-time, this technique provides critical kinetic data and helps to characterize the reaction, ensuring its completion and optimizing process parameters. mt.com
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can be used for purity assessment and quantification, although it is less specific than HPLC-UV. It has been employed in mechanistic studies related to the synthesis of Nemtabrutinib precursors, where the UV-Vis spectrum of a flavin-dependent enzyme was monitored to understand reaction pathways and enzyme inactivation. nih.govacs.org All samples in one such study showed absorption peaks in the ultraviolet region of 202-210 nm. sciencetechindonesia.com
Circular Dichroism (CD) Spectroscopy: While not specifically mentioned in the provided search results for Nemtabrutinib, CD spectroscopy is a critical technique for chiral molecules. It is used to determine the stereochemical configuration and enantiomeric purity of a compound, which is vital for drug safety and efficacy.
Chromatographic Techniques (HPLC, GC) for Purification and Analytical Quality Control of this compound
Chromatographic methods are the cornerstone of purification and quality control for pharmaceuticals like Nemtabrutinib.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reversed-Phase HPLC (RP-HPLC) with UV detection, is a standard method for quality control. It is used to determine the purity of the API and quantify impurities. During the development of the manufacturing process for a key biaryl ether fragment of Nemtabrutinib, HPLC was used to determine the assay yield of the product. acs.org Furthermore, a robust derivatization RP-HPLC method was developed to quantify a reactive impurity (sulfuryl chloride) in a raw material used in a related process, highlighting the technique's versatility in ensuring the quality of starting materials. researchgate.net Automated HPLC analysis can be combined with other in-situ probes to provide comprehensive, time-series data for reaction characterization. mt.com
Gas Chromatography (GC): While less common for large molecules like Nemtabrutinib, GC is valuable for analyzing volatile intermediates and impurities. A GC method was specifically developed and optimized to monitor a key chiral intermediate (a cyrene amine) used in a novel synthetic route to Nemtabrutinib. nih.gov This was necessary because the intermediate lacked a UV chromophore, making analysis by HPLC-UV unfeasible. nih.gov The method required a specific sample preparation protocol to neutralize the intermediate's salt form, which was found to cause rapid deterioration of the GC column. nih.gov
Table 2: Chromatographic Methods in Nemtabrutinib Synthesis and Control
| Technique | Application | Purpose | Reference |
| RP-HPLC | Quality Control of API and Intermediates | Purity assessment, impurity quantification, assay yield. | acs.orgresearchgate.net |
| GC | Intermediate Analysis | Monitoring a key chiral intermediate lacking a UV chromophore. | nih.gov |
| Preparative HPLC | Purification | Isolation of the final compound or intermediates to achieve high purity. | moravek.com |
Preclinical Metabolism and Disposition of Cid 78069042
In Vitro Metabolic Stability Studies of CID 78069042 in Liver Microsomes and Hepatocytes (non-human)
No data is publicly available regarding the metabolic stability of this compound when incubated with liver microsomes or hepatocytes from any non-human preclinical species. Such studies are crucial in early drug discovery to predict the in vivo clearance of a compound. nuvisan.comnih.gov
Identification of Major Metabolites of this compound in Preclinical Species
There is no information on the metabolites that may be formed from this compound in preclinical species. Identifying major metabolites is a key step in understanding a compound's metabolic fate and potential for pharmacologically active or toxic byproducts. europa.eunih.gov
Enzyme Kinetics of Cytochrome P450 (CYP) and Other Enzymes Involved in this compound Metabolism
No studies detailing the enzyme kinetics, including the specific cytochrome P450 (CYP) isoforms or other enzymes responsible for the metabolism of this compound, could be located. This information is vital for predicting potential drug-drug interactions. nih.govnih.gov
Investigation of Transporter-Mediated Uptake and Efflux of this compound in Cellular Models
There is a lack of public information on whether this compound is a substrate for any uptake or efflux transporters. These studies are important for understanding a compound's absorption, distribution, and elimination. nih.govnih.gov
Comparative Metabolism of this compound Across Different Preclinical Species
Without data on the metabolism of this compound in individual species, a comparative analysis across different preclinical models is not possible. Such comparisons are essential for selecting the most appropriate animal model for further toxicological studies. nih.govfda.gov
Future Research Directions and Translational Perspectives for Cid 78069042
Exploration of CID 78069042's Role in Other Cancer Types and Disease Areas
The therapeutic potential of this compound is currently being explored in several cancer types characterized by dysregulated cell cycle control and consequently high E2F activity. Preclinical evidence has demonstrated its efficacy in models of small cell lung cancer (SCLC), triple-negative breast cancer (TNBC), ER-low breast cancer, and hormone receptor-positive (HR+) breast cancer that has developed resistance to CDK4/6 inhibitors. The common thread among these malignancies is a compromised G1-S checkpoint, often due to mutations in genes like RB1 and TP53, which are frequent in SCLC. aginganddisease.orgresearchgate.net This reliance on a specific molecular vulnerability suggests that the application of this compound could be expanded to other cancers exhibiting similar characteristics.
Future research should systematically screen a broad range of cancer types to identify additional indications for this compound. This could involve genomic and transcriptomic profiling of tumor samples to identify those with high E2F activity signatures. Cancers with known alterations in the CDK-RB-E2F axis are prime candidates for investigation. onclive.com
Beyond oncology, the role of cell cycle dysregulation in other disease areas warrants exploration. Aberrant cell cycle re-entry in terminally differentiated cells, such as neurons, has been implicated in the pathogenesis of neurodegenerative disorders. aginganddisease.orgresearchgate.netnih.govnih.gov The inappropriate activation of cell cycle regulators, including cyclins and cyclin-dependent kinases (CDKs), may contribute to neuronal cell death observed in these conditions. aginganddisease.orgnih.govnih.gov Therefore, investigating the potential of cell cycle inhibitors like this compound to modulate these pathological processes could open up novel therapeutic avenues for neurodegenerative diseases. aginganddisease.orgnih.govnih.gov
| Potential Therapeutic Areas for this compound | Rationale |
| Oncology | |
| Small Cell Lung Cancer (SCLC) | High prevalence of RB1 and TP53 mutations leading to high E2F activity. aginganddisease.orgresearchgate.netnih.govfrontiersin.orgresearchgate.net |
| Triple-Negative Breast Cancer (TNBC) | Aggressive subtype often characterized by cell cycle dysregulation. nih.govnih.govresearchgate.net |
| ER-low Breast Cancer | Subset of breast cancer with potential reliance on E2F-driven proliferation. |
| HR-positive Breast Cancer (post-CDK4/6i) | Development of resistance to CDK4/6 inhibitors can lead to alternative cell cycle dependencies. onclive.comnih.govnih.govvjoncology.comfrontiersin.org |
| Other Solid Tumors with High E2F Activity | Broad potential across various cancers with compromised G1-S checkpoint control. scienmag.com |
| Non-Oncology | |
| Neurodegenerative Diseases | Aberrant cell cycle re-entry in postmitotic neurons is implicated in disease pathology. aginganddisease.orgresearchgate.netnih.govnih.gov |
Investigation of Resistance Mechanisms to this compound and Strategies to Overcome Them
The development of drug resistance is a significant challenge in cancer therapy. pfizer.com Understanding the potential mechanisms by which cancer cells could become resistant to this compound is crucial for developing strategies to prolong its efficacy. Insights can be drawn from resistance mechanisms observed with other cell cycle inhibitors, such as CDK4/6 inhibitors. nih.gov
One potential mechanism of resistance to cyclin A/B RxL inhibitors involves mutations in the target proteins themselves. For instance, specific mutations in cyclin B have been identified that could disrupt the binding of the inhibitor, thereby rendering it less effective. researchgate.net A CRISPR-based resistance screen identified that mutations in the hydrophobic patch of cyclin B can prevent the formation of the cyclin B–CDK2 complex that is induced by these inhibitors, thus conferring resistance. scienmag.com
Another avenue for resistance could be the activation of bypass signaling pathways that allow cancer cells to circumvent the block in cell cycle progression. nih.gov For example, alterations in other cell cycle components or the upregulation of survival pathways could potentially compensate for the inhibition of cyclin A/B.
Strategies to overcome resistance to this compound could include:
Combination Therapies: Combining this compound with agents that target different pathways could prevent or delay the emergence of resistance. nih.gov For instance, combining it with drugs that inhibit pathways known to be upregulated in resistant cells could be a viable strategy.
Next-Generation Inhibitors: The development of new cyclin A/B RxL inhibitors with different binding modes or the ability to overcome specific resistance mutations will be important. pfizer.com
Modulation of Drug Scheduling: Optimizing the dosing schedule of this compound could also help to manage resistance.
| Potential Resistance Mechanism | Potential Strategy to Overcome |
| Mutations in Cyclin B | Development of next-generation inhibitors with altered binding properties. scienmag.comresearchgate.net |
| Activation of Bypass Signaling Pathways | Combination therapy with inhibitors of the activated pathways. nih.govresearchgate.net |
| Alterations in Other Cell Cycle Components | Combination with other cell cycle inhibitors targeting different checkpoints. |
Development of Next-Generation Macrocyclic Cyclin A/B RxL Inhibitors Based on this compound Scaffold
The macrocyclic peptide structure of this compound provides a versatile scaffold for the development of next-generation inhibitors with improved properties. Scaffold-hopping, a computational chemistry technique, can be employed to design new molecules with different core structures while retaining the desired biological activity. nih.govnih.gov This approach can lead to the discovery of compounds with enhanced potency, selectivity, and pharmacokinetic profiles.
Future drug development efforts should focus on leveraging the structural information from this compound to design novel macrocyclic inhibitors. This could involve modifying the scaffold to improve its binding affinity for cyclins A and B or to alter its selectivity profile. For example, subtle changes to the macrocycle could enhance its ability to disrupt the RxL motif interaction. nih.govresearchgate.net
The goals for next-generation inhibitors based on the this compound scaffold include:
Increased Potency: To achieve greater therapeutic effect at lower concentrations.
Enhanced Selectivity: To minimize off-target effects and improve the safety profile.
Improved Pharmacokinetic Properties: To optimize drug absorption, distribution, metabolism, and excretion.
Ability to Overcome Resistance: To design inhibitors that are effective against tumors that have developed resistance to the first-generation compound.
Translational Research from Preclinical Findings to Novel Combination Therapies with this compound
Translating the promising preclinical findings of this compound into effective clinical therapies will require a robust translational research program. A key aspect of this will be the identification of rational combination therapies that can enhance the anti-tumor activity of this compound. The choice of combination partners should be guided by a deep understanding of the molecular mechanisms of both this compound and the potential partner drug. nih.govnih.gov
Potential combination strategies for this compound include:
Combination with Chemotherapy: Combining a cell cycle inhibitor with traditional cytotoxic chemotherapy could be a powerful approach. The sequencing of these agents would be critical to maximize synergy and minimize toxicity.
Combination with Targeted Therapies: Combining this compound with other targeted agents, such as inhibitors of signaling pathways that are co-activated in certain cancers, could lead to synergistic effects. ascopubs.org For example, in cancers with co-alterations in the cell cycle and growth factor receptor pathways, a dual-inhibition strategy may be particularly effective.
Combination with Immunotherapy: There is growing interest in the interplay between cell cycle regulation and the immune system. Investigating the potential of this compound to enhance the efficacy of immune checkpoint inhibitors could be a fruitful area of research. elsevierpure.com
Preclinical studies will be essential to evaluate the efficacy and safety of these combination therapies before they can be tested in clinical trials. nih.govnih.gov
Development of Advanced In Vitro and In Vivo Models for Further Preclinical Characterization of this compound
To further characterize the preclinical activity of this compound and to better predict its clinical efficacy, the use of advanced in vitro and in vivo models is paramount. nih.gov Traditional two-dimensional cell culture models, while useful for initial screening, often fail to recapitulate the complexity of human tumors. nih.gov
Advanced In Vitro Models:
Patient-Derived Organoids (PDOs): These three-dimensional cultures are derived from patient tumor tissue and can more accurately reflect the heterogeneity and drug response of the original tumor. researchgate.netresearchgate.netnih.govnih.gov PDOs can be used to test the efficacy of this compound in a personalized medicine setting and to identify biomarkers of response. researchgate.netnih.govnih.gov
Advanced In Vivo Models:
Patient-Derived Xenografts (PDXs): In PDX models, patient tumor tissue is directly implanted into immunodeficient mice. researchgate.net These models have been shown to better predict clinical outcomes compared to cell line-derived xenografts. researchgate.net
Humanized Patient-Derived Xenografts (Hu-PDX): To study the interaction between this compound and the human immune system, Hu-PDX models can be used. elsevierpure.comnih.govcreative-biolabs.commdpi.com In these models, immunodeficient mice are engrafted with human immune cells, allowing for the evaluation of immunomodulatory effects of cancer therapies. elsevierpure.comnih.govcreative-biolabs.commdpi.com
The use of these advanced models will provide a more comprehensive understanding of the therapeutic potential of this compound and will be instrumental in guiding its clinical development. nih.govresearchgate.net
| Model Type | Application for this compound Research |
| In Vitro | |
| Patient-Derived Organoids (PDOs) | Efficacy testing in a patient-specific context, biomarker discovery. researchgate.netresearchgate.netnih.govnih.gov |
| In Vivo | |
| Patient-Derived Xenografts (PDXs) | In vivo efficacy and pharmacokinetic/pharmacodynamic studies. researchgate.net |
| Humanized PDX Models (Hu-PDX) | Evaluation of immunomodulatory effects and combination with immunotherapy. elsevierpure.comnih.govcreative-biolabs.commdpi.com |
Q & A
Q. How to ensure compliance with ethical standards in this compound research?
- Methodological Answer :
- Animal studies : Follow ARRIVE 2.0 guidelines for reporting in vivo experiments.
- Data licensing : Use CC-BY or similar licenses for open-access datasets.
- Conflict disclosure : Declare funding sources (e.g., industry grants) in acknowledgments .
Tables for Key Methodological Comparisons
| Parameter | Baseline Protocol | Advanced Optimization |
|---|---|---|
| Purity Analysis | HPLC (UV detection) | UPLC-MS with charged aerosol detection |
| Stability Testing | Room-temperature storage | Forced degradation (ICH Q1A) |
| Data Sharing | Supplementary PDFs | Zenodo or Figshare repositories |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
